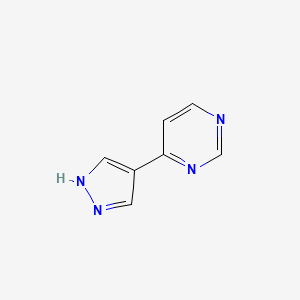

4-(1H-pyrazol-4-yl)pyrimidine

CAS No.: 28648-87-5

Cat. No.: VC2018560

Molecular Formula: C7H6N4

Molecular Weight: 146.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 28648-87-5 |

|---|---|

| Molecular Formula | C7H6N4 |

| Molecular Weight | 146.15 g/mol |

| IUPAC Name | 4-(1H-pyrazol-4-yl)pyrimidine |

| Standard InChI | InChI=1S/C7H6N4/c1-2-8-5-9-7(1)6-3-10-11-4-6/h1-5H,(H,10,11) |

| Standard InChI Key | XHWTWNCQBNQUDK-UHFFFAOYSA-N |

| SMILES | C1=CN=CN=C1C2=CNN=C2 |

| Canonical SMILES | C1=CN=CN=C1C2=CNN=C2 |

Introduction

Chemical Structure and Properties

4-(1H-pyrazol-4-yl)pyrimidine consists of a pyrimidine ring coupled with a pyrazole moiety at the 4-position. This structural arrangement creates a nitrogen-rich heterocyclic system with significant potential for hydrogen bonding and other intermolecular interactions.

Basic Chemical Information

Structural Features

The compound features two nitrogen-containing heterocyclic rings: a pyrimidine ring (a six-membered ring with two nitrogen atoms) connected to a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) at the 4-position. This arrangement creates a planar, conjugated system with multiple nitrogen atoms that can participate in hydrogen bonding, making it valuable for interactions with biological targets .

Physical and Chemical Characteristics

4-(1H-pyrazol-4-yl)pyrimidine exhibits characteristics typical of nitrogen-rich heterocycles, including moderate water solubility and the ability to participate in various chemical transformations. The compound contains an NH group in the pyrazole ring that can serve as a hydrogen bond donor, while the nitrogen atoms in both rings can act as hydrogen bond acceptors .

Synthesis Methods

Several synthetic approaches have been developed for the preparation of 4-(1H-pyrazol-4-yl)pyrimidine and its derivatives. These methods typically involve either the construction of the pyrazole ring on a preformed pyrimidine scaffold or the coupling of preformed pyrazole and pyrimidine units.

Biological Activities and Applications

4-(1H-pyrazol-4-yl)pyrimidine and its derivatives have demonstrated various biological activities, making them valuable scaffolds for drug discovery and development.

Kinase Inhibition

Derivatives of 4-(1H-pyrazol-4-yl)pyrimidine have shown significant activity as kinase inhibitors, particularly against cyclin-dependent kinases (CDKs) and Janus kinases (JAKs):

| Compound | Target | IC50 (μM) | Reference |

|---|---|---|---|

| 2-Anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine derivatives | CDK2 | 0.001-0.023 | |

| 4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives | JAK | Not specified |

These compounds serve as important intermediates in the preparation of the JAK inhibitor INCB018424 (ruxolitinib) and related compounds .

Mechanism of Action

The 2-anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine derivatives exhibit their anticancer effects through:

-

Reduction of retinoblastoma phosphorylation at Ser807/811

-

Induction of G2/M phase cell cycle arrest

Herbicidal Activity

Novel pyrazolylpyrimidine derivatives have been evaluated for their herbicidal properties:

| Compound | Target Weed | Activity | Reference |

|---|---|---|---|

| 4-(1H-pyrazol-1-yl)-6-(alkynyloxy)pyrimidine derivatives | Pennisetum alopecuroides | IC50 = 1.90-3.14 mg/L |

These compounds function as pigment biosynthesis inhibitors, with the alkynyloxy group at the 6-position playing a crucial role in their bleaching activities. When this group is replaced by alkoxy, amino, alkylthio, or alkylsulfonyl groups, the bleaching activities are diminished .

Anti-Viral Applications

Some N-(1H-pyrazol-4-yl)-1H-pyrazole-3(5)-carboxamides with bi-heterocyclic scaffolds have shown anti-plant virus activity, suggesting potential applications in agricultural protection .

Structure-Activity Relationships

Structure-activity relationship (SAR) studies have provided valuable insights into the biological activity of 4-(1H-pyrazol-4-yl)pyrimidine derivatives.

Key Structural Features Affecting Activity

Optimizing Biological Activity

Research has shown that the biological activity of 4-(1H-pyrazol-4-yl)pyrimidine derivatives can be optimized through:

-

Modification of the pyrazole N-substituent

-

Introduction of functional groups at the 2-position of the pyrimidine ring

-

Incorporation of halogen atoms or other electron-withdrawing groups on the pyrazole ring

-

Variation of the linker between the pyrazole and pyrimidine moieties

Isomerization and Chemical Transformations

4-(1H-pyrazol-4-yl)pyrimidine and related compounds can undergo various chemical transformations, including isomerization reactions.

Dimroth-Type Rearrangements

Pyrazolopyrimidine derivatives can undergo Dimroth-type rearrangements, involving ring opening and ring closure sequences. These transformations are often facilitated by basic or acidic conditions .

Triazolopyrimidine Isomerization

Pyrazolo[4,3-e] triazolo[4,3-c]pyrimidine derivatives can isomerize to the thermodynamically more stable pyrazolo[4,3-e] triazolo[1,5-c]pyrimidine derivatives under various conditions, including:

Related Compounds and Derivatives

4-(1H-pyrazol-4-yl)pyrimidine serves as a foundational structure for numerous related compounds with diverse properties and applications.

Halogenated Derivatives

| Compound | CAS Number | Molecular Weight | Reference |

|---|---|---|---|

| 2-Chloro-4-(1H-pyrazol-4-yl)pyrimidine | 1206679-17-5 | 180.59 g/mol | |

| 2-Chloro-4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidine | 1269440-58-5 | 348.57 g/mol |

These halogenated derivatives often serve as versatile intermediates for further functionalization through nucleophilic substitution or cross-coupling reactions .

Fused Ring Systems

Fused ring systems incorporating the pyrazolylpyrimidine scaffold often exhibit enhanced biological activities and target selectivity compared to the parent compound .

Current Research and Future Directions

Research on 4-(1H-pyrazol-4-yl)pyrimidine and its derivatives continues to expand, with several promising directions for future investigation.

Emerging Applications

Recent studies have explored the potential of 4-(1H-pyrazol-4-yl)pyrimidine derivatives in various areas:

-

Development of selective kinase inhibitors for cancer treatment

-

Design of new herbicides targeting pigment biosynthesis

-

Exploration of anti-inflammatory and immunomodulatory properties

Synthesis Innovations

Advances in synthetic methodologies are facilitating more efficient preparation of these compounds:

-

Application of flow chemistry techniques

-

Development of catalyst-free or green chemistry approaches

-

Implementation of automated synthesis platforms

Computational Approaches

Computational methods are increasingly being employed to predict and optimize the properties of 4-(1H-pyrazol-4-yl)pyrimidine derivatives:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume